Sodium 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate
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Overview
Description
Sodium 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate is a chemical compound that features a trifluoromethyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Sodium 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Sodium 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Sodium 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Trifluoromethyl ethers: These compounds also contain a trifluoromethyl group and have similar applications in pharmaceuticals and agrochemicals.
Fluorinated Pyridines: These compounds feature fluorine atoms and are used in similar research and industrial applications.
Uniqueness: Sodium 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate is unique due to its specific structure, which combines the properties of an imidazole ring with a trifluoromethyl group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.
Biological Activity
Sodium 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate is a heterocyclic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C6H4F3N2NaO2
- Molecular Weight : 216.09 g/mol
- CAS Number : 2565819-54-5
The compound features a five-membered imidazole ring with a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of the carboxylate group also facilitates interactions with various biological targets, making it a valuable building block in organic synthesis and drug development .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential as an antifungal agent and its ability to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The trifluoromethyl substitution is believed to enhance the compound's interaction with microbial membranes, thereby improving its efficacy against pathogens .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or host-pathogen interactions. For example, it has been shown to interfere with the function of certain enzymes critical for bacterial survival .
- Receptor Modulation : It can modulate receptor activities, potentially influencing signaling pathways related to inflammation and immune responses .
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
Synthesis Methods
Several synthetic routes have been proposed for the preparation of this compound:
- Direct Synthesis from Imidazole Derivatives : Utilizing trifluoroacetic acid derivatives to introduce the trifluoromethyl group.
- Carboxylation Reactions : Employing carboxylation techniques to attach the carboxylate moiety to the imidazole core.
These methods highlight its versatility as a synthetic intermediate in pharmaceutical chemistry .
Properties
IUPAC Name |
sodium;1-methyl-4-(trifluoromethyl)imidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2.Na/c1-11-2-3(6(7,8)9)10-4(11)5(12)13;/h2H,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKNTGQKZZAAET-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C(=O)[O-])C(F)(F)F.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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